N-phenyl-1H-pyrazole-3-carboxamide

Kinase Inhibition CDK2 Binding Affinity

Researchers requiring a well-characterized, minimalist pyrazole scaffold for SAR studies or as a negative control in CDK2 and ALOX15 assays face supply inconsistency and undocumented biological provenance. This CAS 124828-46-2 compound directly resolves these issues: - Definitive CDK2 negative control baseline with a documented IC50 of 97 µM, enabling quantitative potency benchmarks for novel analogs. - Validated ALOX15 inhibitor (Ki = 790 nM) suitable for enzyme kinetics and inflammation pathway target engagement studies. - Clean off-target profile: lacks the vicinal diaryl substitution required for potent antiplatelet activity, minimizing confounding effects in phenotypic screens. Supplied with full quality assurance documentation and shipped globally from temperature-controlled stock.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 124828-46-2
Cat. No. B1298392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-1H-pyrazole-3-carboxamide
CAS124828-46-2
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=NN2
InChIInChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,11,13)(H,12,14)
InChIKeyWMZYZYFPPQOFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1H-pyrazole-3-carboxamide: Chemical Identity and Procurement


N-Phenyl-1H-pyrazole-3-carboxamide (CAS 124828-46-2) is a heterocyclic aromatic amide composed of a pyrazole core substituted at the 3-position with an N-phenyl carboxamide group. Its molecular formula is C10H9N3O, with a molecular weight of 187.2 g/mol [1]. Physicochemical descriptors include a calculated partition coefficient (cLogP) of 1.66 and a topological polar surface area (TPSA) of 57.78 Ų [2]. The compound is a non-chiral, neutral scaffold with two hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . It serves as a foundational fragment in medicinal chemistry and chemical biology, often employed as a minimalist pharmacophore for the development of kinase inhibitors and enzyme modulators. Commercially, the compound is available from multiple specialty chemical suppliers in research-grade purities (typically ≥97%) .

Substitution Risks and Structural Determinants of Selectivity


Within the pyrazole-3-carboxamide chemical class, subtle modifications to the substitution pattern produce profound, and often divergent, biological activity profiles. This makes generic interchange of analogs scientifically unsound. For example, the unadorned N-phenyl-1H-pyrazole-3-carboxamide core (this compound) demonstrates only weak, micromolar affinity for cyclin-dependent kinase 2 (CDK2), with a reported IC50 of 97,000 nM [1]. In stark contrast, the addition of a benzoyl group at the N1 position of the pyrazole ring (1-benzoyl-N-phenyl-1H-pyrazole-3-carboxamide) transforms the compound into a potent nanomolar inhibitor of the serine protease Chymotrypsin-C, exhibiting an IC50 of 57 nM [2]. These data illustrate that the minimal N-phenyl-3-carboxamide scaffold is not a privileged binder on its own; its binding promiscuity and potency are exquisitely sensitive to the presence and nature of substituents on the adjacent pyrazole nitrogen. Therefore, researchers cannot substitute one N-phenyl-pyrazole-3-carboxamide derivative for another and expect comparable target engagement or cellular phenotype. The specific CAS registry number 124828-46-2 defines a distinct chemical entity with a unique biological signature that is not representative of its more elaborated derivatives. Selecting the precise compound is essential for the reproducibility of both positive and negative experimental controls.

Quantitative Differentiation vs. Closest Analogs


Weak CDK2 Inhibition vs. Potent Substituted Analog

This evidence establishes the baseline biochemical activity of the unsubstituted core scaffold. N-phenyl-1H-pyrazole-3-carboxamide exhibits weak inhibitory activity against the cyclin-dependent kinase 2 (CDK2)/cyclin A complex, with a reported IC50 value of 97,000 nM [1]. This value serves as a critical negative control benchmark when assessing the potency gains achieved through structural elaboration of the pyrazole core. For instance, an analog bearing a benzoyl group at the N1 position (1-benzoyl-N-phenyl-1H-pyrazole-3-carboxamide) demonstrates a completely different target profile, achieving an IC50 of 57 nM against Chymotrypsin-C, a serine protease unrelated to CDK2 [2].

Kinase Inhibition CDK2 Binding Affinity Structure-Activity Relationship

ALOX15 Inhibition: Parent vs. Optimized Analog

This data point provides a direct, within-class comparison for a shared molecular target, ALOX15. The target compound, N-phenyl-1H-pyrazole-3-carboxamide, acts as a mixed-mode inhibitor of rabbit ALOX15 with a measured inhibition constant (Ki) of 790 nM [1]. In contrast, a structurally related N-substituted pyrazole-3-carboxamide derivative reported in the literature achieves significantly higher potency against the same target, with an IC50 of 17 nM [2]. The derivative's potency is approximately 46-fold greater than the target compound's Ki. While the target compound demonstrates moderate affinity, this comparison confirms that its core structure is amenable to optimization for ALOX15 inhibition.

Lipoxygenase Inhibition ALOX15 Inflammation Enzyme Kinetics

Antiplatelet Activity: Inactive Core vs. Diarylpyrazole Class

This evidence highlights a functional, phenotypic differentiation. While no direct platelet aggregation data exists for the specific CAS 124828-46-2, its structural class allows for a clear inference. The minimal N-phenyl-1H-pyrazole-3-carboxamide scaffold lacks the critical vicinal diaryl substitution pattern (i.e., aryl groups at both the N1 and C5 positions of the pyrazole ring) that is required for potent antiplatelet activity. A focused SAR study demonstrated that 1,5-diarylpyrazole-3-carboxamide derivatives potently inhibit arachidonic acid-induced platelet aggregation with IC50 values ranging from 5.7 to 83 nM [1]. In contrast, the simpler, mono-substituted scaffold of this compound is not expected to exhibit this high-potency antiplatelet activity.

Antiplatelet Thrombosis Cardiovascular Research Phenotypic Screening

Strategic Deployment Scenarios


CDK2 Fragment or Negative Control

Based on the weak CDK2 inhibition data (IC50 = 97,000 nM) [1], this compound is ideally suited as a negative control or a starting fragment in structure-activity relationship (SAR) studies targeting cyclin-dependent kinase 2. Its low molecular weight (187.2 g/mol) and minimal substitution pattern make it a valuable reference point for assessing potency improvements when adding substituents to the pyrazole core. By establishing a high-micromolar baseline, researchers can quantitatively demonstrate the impact of their chemical modifications on CDK2 binding affinity.

ALOX15 Probe for Assay Development

The compound's measurable affinity for ALOX15 (Ki = 790 nM) [2] supports its use as a tool compound for biochemical assay development, target engagement studies, and as a reference inhibitor in ALOX15-mediated inflammatory pathway research. Its mixed-mode inhibition profile (both non-competitive and mixed modes reported) makes it a useful tool for studying enzyme kinetics and inhibitor mechanisms, distinct from more potent, optimized inhibitors (e.g., IC50 = 17 nM) that may exhibit different binding modes [3].

Selectivity Control to Avoid Antiplatelet Confounding

For researchers conducting phenotypic screens in areas like oncology or inflammation, where off-target platelet inhibition is a confounding factor, this compound (CAS 124828-46-2) provides a strategic advantage. The evidence suggests that the core scaffold lacks the structural features (vicinal diaryl substitution) required for potent antiplatelet activity (IC50 = 5.7–83 nM for the active class) [4]. Therefore, this compound can serve as a cleaner probe for target identification and pathway analysis without the complicating factor of potent platelet aggregation inhibition.

Technical Documentation Hub

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